Ranatuerin-2N protein precursor, partial

LPS neutralization Anti-inflammatory Ranatuerin family

Ranatuerin-2N protein precursor, partial (also designated Rana-2PN), is a 27-residue cationic antimicrobial peptide (AMP) belonging to the Ranatuerin-2 family, originally identified from the skin of the black-spotted frog Pelophylax nigromaculatus. The mature peptide (sequence: LDTDKGAAKNVAGILLNKLKCKITGDC) contains a C‑terminal intramolecular disulfide bond (Cys21–Cys27) forming the characteristic “Rana box” hexapeptide ring domain.

Molecular Formula
Molecular Weight
Cat. No. B1576022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2N protein precursor, partial
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2N Protein Precursor: Structural Identity, Pharmacological Profile, and Procurement Rationale


Ranatuerin-2N protein precursor, partial (also designated Rana-2PN), is a 27-residue cationic antimicrobial peptide (AMP) belonging to the Ranatuerin-2 family, originally identified from the skin of the black-spotted frog Pelophylax nigromaculatus [1]. The mature peptide (sequence: LDTDKGAAKNVAGILLNKLKCKITGDC) contains a C‑terminal intramolecular disulfide bond (Cys21–Cys27) forming the characteristic “Rana box” hexapeptide ring domain [2]. It is classified within the Frog Skin Active Peptide (FSAP) family (Pfam PF08023) and exhibits a predicted α‑helical amphiphilic structure . This compound has been experimentally validated as the first member of the Ranatuerin family to demonstrate combined broad‑spectrum antimicrobial activity, LPS‑neutralizing capacity, and anti‑inflammatory efficacy both in vitro and in vivo [3].

Why Ranatuerin-2N Cannot Be Interchanged with Other Ranatuerin-2 Family Peptides


Despite sharing the Ranatuerin‑2 family designation and the C‑terminal Rana‑box motif, individual family members exhibit profound divergence in primary sequence, antimicrobial spectrum, and accessory bioactivities [1]. Only 4–5 amino acid residues are conserved across Ranatuerin‑2 peptides, and this sequence variability translates into MIC differences spanning more than two orders of magnitude against the same strain—for example, Ranatuerin‑2Cb exhibits an MIC of 2 μM against E. coli while Ranatuerin‑2DN1 is inactive against E. coli even at >150 μM [2]. Furthermore, Ranatuerin‑2N (Rana‑2PN) is the sole family member reported to possess LPS‑neutralizing and anti‑inflammatory functions [3]. Generic substitution with an uncharacterized Ranatuerin‑2 analog therefore risks loss of the dual antimicrobial–anti‑inflammatory phenotype, incomplete pathogen coverage, or unpredictable hemolytic/cytotoxic selectivity. The quantitative evidence below establishes the specific performance boundaries that define Ranatuerin‑2N as a functionally distinct procurement entity.

Ranatuerin-2N: Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence


LPS‑Neutralizing and Anti‑Inflammatory Activity: First‑in‑Class Evidence Within the Ranatuerin Family

Ranatuerin‑2N (Rana‑2PN) is the first—and to date only—Ranatuerin family peptide for which LPS‑neutralizing and anti‑inflammatory activities have been demonstrated [1]. In the LPS‑stimulated RAW264.7 macrophage model, Rana‑2PN significantly suppressed the production of nitric oxide (NO) and reactive oxygen species (ROS), and down‑regulated the mRNA expression of pro‑inflammatory mediators including IL‑6, iNOS, TNF‑α, COX‑2, and IL‑1β [2]. In a carrageenan‑induced mouse paw edema model, Rana‑2PN reduced inflammation in vivo [1]. By explicit contrast, all previously characterized Ranatuerin‑2 peptides—including Ranatuerin‑2P, Ranatuerin‑2Cb, Ranatuerin‑2ONa, Ranatuerin‑2Pb, and Ranatuerin‑2CSa—have been reported exclusively for antimicrobial and/or hemolytic activities, with no documented LPS‑neutralizing or anti‑inflammatory function [3][4][5].

LPS neutralization Anti-inflammatory Ranatuerin family

Broad‑Spectrum Antimicrobial MIC Profile: Full Panel Coverage vs. Spectral Gaps in Comparator Peptides

Ranatuerin‑2N (Rana‑2PN) displays minimum inhibitory concentration (MIC) values from 12.5 to 100 μM against all bacterial strains tested, demonstrating true broad‑spectrum coverage without gaps [1]. By contrast, several well‑characterized Ranatuerin‑2 family members show selectivity gaps: Ranatuerin‑2ONa is inactive against Staphylococcus aureus [2]; Ranatuerin‑2DN1 exhibits no growth inhibition against E. coli at concentrations up to >150 μM [3]. Ranatuerin‑2P shows the closest spectrum but with an MIC of 50 μM against S. aureus (4‑fold higher than the lower bound of Rana‑2PN at 12.5 μM) [4]. Ranatuerin‑2Cb is more potent against E. coli (MIC = 2 μM) but lacks the anti‑inflammatory accessory function [5].

MIC Broad-spectrum antimicrobial Ranatuerin-2 comparison

In Vivo Anti‑Inflammatory Efficacy: Carrageenan‑Induced Paw Edema Model

Ranatuerin‑2N (Rana‑2PN) is the only Ranatuerin‑2 family peptide validated in an in vivo inflammation model. In the carrageenan‑induced mouse paw edema assay, Rana‑2PN significantly reduced paw swelling, providing direct organism‑level evidence of anti‑inflammatory efficacy [1]. No other Ranatuerin‑2 peptide—including those with well‑characterized in vitro antimicrobial profiles such as Ranatuerin‑2Pb, Ranatuerin‑2Cb, or Ranatuerin‑2CSa—has been subjected to or reported in vivo anti‑inflammatory testing [2][3].

In vivo anti-inflammatory Carrageenan paw edema Mouse model

Anticancer Activity via Necroptosis: K562 Leukemia Cell IC50 and Mechanistic Differentiation from Other Ranatuerin‑2 Peptides

Ranatuerin‑2N (Rana‑2PN) inhibits the proliferation of K562 chronic myelogenous leukemia cells with an IC50 of 4.52 μM and induces necroptosis (programmed necrosis) rather than apoptosis, mediated through mitochondrial dysfunction, loss of mitochondrial membrane potential (JC‑1 staining), and concentration‑dependent ROS accumulation (DCFH‑DA staining) [1]. Necroptosis was confirmed by up‑regulation of RIPK1, RIPK3, and MLKL mRNA, and partial inhibition by necrostatin‑1 [1]. Other Ranatuerin‑2 peptides with anticancer reports—such as Ranatuerin‑2PLx (prostate cancer PC‑3 inhibition) [2] and Ranatuerin‑2Ya (HepG2 cytolytic activity, LC50 = 20 μM) [3]—exhibit different cancer cell selectivity and distinct cell death mechanisms (apoptosis vs. necroptosis).

Anticancer peptide Necroptosis K562 leukemia

Ranatuerin‑2N: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Sepsis and Endotoxemia Model Development: Dual Antimicrobial Plus LPS‑Neutralizing Agent

Ranatuerin‑2N uniquely combines broad‑spectrum antimicrobial activity (MIC 12.5–100 μM) with direct LPS neutralization and suppression of downstream inflammatory mediators (TNF‑α, IL‑6, IL‑1β) [1]. This dual mechanism directly addresses the pathophysiology of Gram‑negative sepsis, where both bacterial proliferation and LPS‑driven cytokine storm contribute to mortality. Researchers developing murine endotoxemia or cecal ligation and puncture (CLP) sepsis models can employ Ranatuerin‑2N as a single‑agent intervention that targets both the infectious and inflammatory components simultaneously.

Anti‑Inflammatory Drug Discovery: In Vivo‑Validated Lead Compound for Infectious Inflammation

Ranatuerin‑2N is the only Ranatuerin‑2 family peptide with confirmed in vivo anti‑inflammatory efficacy, demonstrated by reduction of carrageenan‑induced paw edema in mice [2]. This makes it a preferred starting template for medicinal chemistry campaigns aimed at developing peptide‑based anti‑inflammatory therapeutics for conditions where bacterial infection triggers or exacerbates inflammation (e.g., infectious arthritis, inflammatory bowel disease with bacterial translocation). No other Ranatuerin‑2 peptide has progressed beyond in vitro antimicrobial characterization for anti‑inflammatory indications [2].

Hematological Cancer Research: Necroptosis‑Inducing Peptide for Apoptosis‑Resistant Leukemia

With an IC50 of 4.52 μM against K562 chronic myelogenous leukemia cells and a necroptosis‑based mechanism (RIPK1/RIPK3/MLKL pathway activation, mitochondrial dysfunction, ROS accumulation) [3], Ranatuerin‑2N offers a cell death modality distinct from the apoptosis‑inducing activity reported for other Ranatuerin‑2 peptides such as Ranatuerin‑2PLx [4]. This is particularly relevant for CML research where resistance to imatinib and other tyrosine kinase inhibitors may be circumvented by necroptosis‑based therapeutic strategies.

Antimicrobial Resistance Screening Panels: Reference Compound with Full‑Spectrum Coverage

Ranatuerin‑2N demonstrates activity against all strains tested, including Gram‑positive bacteria, Gram‑negative bacteria, and the yeast Candida albicans, without the species‑specific inactivity gaps observed in Ranatuerin‑2ONa (inactive against S. aureus) and Ranatuerin‑2DN1 (inactive against E. coli) [5][6]. This complete coverage profile makes Ranatuerin‑2N a reliable positive control or reference standard for antimicrobial susceptibility screening panels involving ranid‑derived AMPs, ensuring assay validity across multiple pathogen classes.

Quote Request

Request a Quote for Ranatuerin-2N protein precursor, partial

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.